molecular formula C17H26O B3047271 2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol CAS No. 13677-69-5

2,6-Di-tert-butyl-4-(prop-2-en-1-yl)phenol

Cat. No. B3047271
M. Wt: 246.4 g/mol
InChI Key: XEDOURVJTJGZAF-UHFFFAOYSA-N
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Patent
US04390735

Procedure details

80 g (2 mols) of powdered sodium hydroxide are added, at about 35° C. under a stream of nitrogen gas, to a mixture of 412 g (2 mols) of 2,6-di-tert.-butylphenol, 67.5 g (0.128 mol) of tricaprylmethylammonium chloride, 15 g (0.126 mol) of potassium bromide and 400 ml of toluene, and the mixture is heated to 50° C. in the course of 15 minutes. 199 g (2.6 mols) of allyl chloride are added dropwise to the suspension in the course of 30 minutes. The suspension is stirred for 4 hours at 48° to 53° C. 400 ml of water and 5 ml of 36 percent by volume aqueous hydrochloric acid are added with stirring, and the aqueous phase is then separated off. The organic phase is dried over anhydrous sodium sulfate and freed from toluene in vacuo at 10 to 150 mm Hg. The 4-allyl-2,6 -di-tert.-butylphenol obtained in this way in a very high yield can be used without further purification as a lubricant additive.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]=1[OH:17])([CH3:6])([CH3:5])[CH3:4].[Br-].[K+].[CH2:20](Cl)[CH:21]=[CH2:22].Cl>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O.C1(C)C=CC=CC=1>[CH2:22]([C:11]1[CH:12]=[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])[C:8]([OH:17])=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=1)[CH:21]=[CH2:20] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
412 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
15 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
67.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
199 g
Type
reactant
Smiles
C(C=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 4 hours at 48° to 53° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the aqueous phase is then separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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